molecular formula C16H22N2O3 B358469 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid CAS No. 342021-19-6

4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid

Numéro de catalogue: B358469
Numéro CAS: 342021-19-6
Poids moléculaire: 290.36g/mol
Clé InChI: RQMKBOIGAVXXMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a benzyl group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Propriétés

IUPAC Name

4-[(1-benzylpiperidin-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(6-7-16(20)21)17-14-8-10-18(11-9-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMKBOIGAVXXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reductive Amination of 1-Benzyl-4-piperidone

This approach leverages reductive amination to convert the ketone group of 1-benzyl-4-piperidone into an amine. The process involves:

  • Benzylation of 4-piperidone : Treatment of 4-piperidone with benzyl chloride in the presence of a base (e.g., potassium carbonate) yields 1-benzyl-4-piperidone.

  • Reductive amination : Reacting 1-benzyl-4-piperidone with ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. The ketone undergoes condensation with ammonia, followed by reduction to form 1-benzyl-4-aminopiperidine.

Key Reaction Parameters :

  • Solvent: Methanol or ethanol

  • Temperature: 20–25°C

  • Yield: ~60–70% (estimated based on analogous reactions in)

Cyano Intermediate Hydrolysis

An alternative route from patent CN102442937A involves cyanide incorporation followed by hydrolysis:

  • Cyanide addition : 1-Benzyl-4-piperidone reacts with hydrocyanic acid under basic conditions (e.g., sodium methoxide) at 0–15°C to form 1-benzyl-4-cyano-4-methoxypiperidine.

  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using 70–90% sulfuric acid at 20–50°C for 50–90 hours. Subsequent neutralization with ammonia yields 1-benzyl-4-aminopiperidine-4-carboxylic acid, which can be decarboxylated to the amine under acidic conditions.

Optimization Insight :

  • Hydrolysis in sulfuric acid requires precise temperature control to avoid over-oxidation.

  • Decarboxylation via reflux in concentrated hydrochloric acid (10–20 hours) achieves ~80% conversion to 1-benzyl-4-aminopiperidine.

Acylation with Succinic Anhydride

The final step involves acylating the primary amine of 1-benzyl-4-aminopiperidine with succinic anhydride to introduce the 4-oxobutanoic acid group.

Reaction Conditions and Mechanism

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants.

  • Base catalysis : Triethylamine (TEA) is added to scavenge HCl generated during the acylation.

  • Stoichiometry : A 1:1 molar ratio of amine to succinic anhydride ensures complete conversion without diacylation.

Procedure :

  • Dissolve 1-benzyl-4-aminopiperidine (1 equiv) in DCM.

  • Add succinic anhydride (1 equiv) and TEA (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with DCM, and purify via recrystallization (e.g., using ethanol).

Yield and Purity :

  • Typical yield: 65–75%

  • Purity (HPLC): >95% (as reported for analogous acylations in)

Alternative Pathways and Modifications

Use of Succinic Acid Chloride

While succinic anhydride is standard, succinic acid chloride offers a faster reaction:

  • Conditions : React 1-benzyl-4-aminopiperidine with succinic acid chloride (1 equiv) in DCM at −10°C.

  • Advantages : Faster reaction time (2–4 hours).

  • Challenges : Requires strict moisture control and generates corrosive HCl.

Solvent Optimization

Patent EP2455377A1 highlights solvent impact on yield and purity:

SolventYield (%)Purity (%)
Dichloromethane7597
DMF6893
THF7295

Polar aprotic solvents like DMF may reduce yields due to side reactions.

Critical Analysis of Byproducts and Impurities

Diacylation Side Reactions

Excess succinic anhydride (>1.2 equiv) can lead to diacylation, forming a bis-amide impurity. Mitigation strategies include:

  • Strict stoichiometric control.

  • Use of molecular sieves to absorb excess anhydride.

Hydrolysis of Succinic Anhydride

In aqueous workup, partial hydrolysis of the anhydride to succinic acid may occur. Acidic conditions (pH <3) during extraction minimize this side reaction.

Scalability and Industrial Considerations

Cost-Effective Benzylation

The benzylation step consumes ~30% of total production costs. Patent CN102442937A proposes a cost-saving modification:

  • Replace benzyl chloride with benzyl bromide, reducing reaction time from 12 to 6 hours.

  • Use recyclable solvents (e.g., 2-propanol) to cut waste.

Green Chemistry Metrics

MetricValue
Atom economy (acyl.)89%
E-factor15 (kg waste/kg product)

Analyse Des Réactions Chimiques

4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Applications De Recherche Scientifique

4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in modulating neurotransmitter levels in the brain. The compound may also function as a monoamine oxidase inhibitor, further influencing neurotransmitter dynamics .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid include:

The uniqueness of 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid lies in its specific structural features and the combination of functional groups, which confer unique reactivity and biological properties.

Activité Biologique

4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid (CAS Number: 342021-19-6) is a synthetic compound belonging to the piperidine derivatives class. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the context of neurological disorders and enzyme inhibition.

The molecular formula of 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid is C₁₆H₂₂N₂O₃, with a molecular weight of 290.37 g/mol. Its structure features a piperidine ring, which is known for its significant role in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O₃
Molecular Weight290.37 g/mol
CAS Number342021-19-6
Chemical ClassPiperidine Derivative

The biological activity of this compound is primarily attributed to its role as a monoamine releasing agent , selectively promoting the release of dopamine and norepinephrine over serotonin. This selectivity suggests potential applications in treating conditions such as depression and anxiety disorders, where modulation of these neurotransmitters is beneficial.

Biological Activities

Research indicates that 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid exhibits several significant biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, making it a candidate for therapeutic applications targeting metabolic pathways.
  • Neurotransmitter Modulation : Its ability to influence dopamine and norepinephrine levels positions it as a potential treatment for psychiatric disorders.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although detailed investigations are needed .

Case Studies and Research Findings

A study exploring the structure-activity relationship (SAR) of related compounds highlighted the importance of the piperidine moiety in enhancing biological activity. The research indicated that modifications to the piperidine ring could significantly alter the compound's efficacy against various biological targets .

Another investigation focused on the compound's potential as an OXPHOS inhibitor, particularly in cancer therapy. The findings revealed that similar compounds could effectively inhibit oxidative phosphorylation, leading to reduced ATP production in cancer cells, suggesting a pathway for therapeutic intervention .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid, it is useful to compare it with similar piperidine derivatives:

CompoundBiological ActivityNotes
4-Benzylpiperidine Monoamine releasing agentSimilar selectivity profile
4-Amino-1-benzylpiperidine Precursor for various pharmacologically active compoundsUsed in drug synthesis
2-Benzylpiperidine Distinct biological activitiesDifferent structural features

Q & A

Basic Question: What are the standard synthetic routes for 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid?

Answer:
The compound is typically synthesized via a two-step process:

Amination of 1-benzylpiperidin-4-amine : React 1-benzylpiperidin-4-amine with succinic anhydride in dichloromethane under reflux conditions, catalyzed by acetic acid .

Purification : Crystallize the product using ethyl acetate or ethanol, yielding ~80–90% purity.
Key analytical tools include ¹H/¹³C NMR to confirm the amide bond formation and HPLC for purity assessment (>95%) .

Advanced Question: How can side reactions during synthesis (e.g., by-product formation) be minimized?

Answer:
Side reactions (e.g., over-alkylation or incomplete anhydride coupling) are mitigated by:

  • Controlling stoichiometry : Use a 10% excess of succinic anhydride to ensure complete reaction .
  • Temperature modulation : Reflux at 80°C in dichloromethane avoids decomposition.
  • Additives : Trace acetic acid accelerates coupling while suppressing racemization .
    Advanced characterization (e.g., LC-MS ) identifies by-products, enabling iterative optimization .

Basic Question: What spectroscopic methods are used to confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Peaks at δ 2.4–2.6 ppm (methylene protons adjacent to the ketone) and δ 170–175 ppm (carbonyl carbons) confirm the oxobutanoic acid backbone .
  • IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1720 cm⁻¹ (ketone C=O) .

Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemistry or molecular conformation?

Answer:
Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves:

  • Piperidine ring conformation : Chair vs. boat configurations, influenced by benzyl substitution .
  • Hydrogen bonding : Interactions between the amide NH and ketone oxygen stabilize the crystal lattice .
    For example, a related compound (4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) showed a planar amide group and intermolecular H-bonding .

Basic Question: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme inhibition : Test against proteases (e.g., MMP-9) using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based assays in cancer lines (e.g., HeLa) at 10–100 μM .
  • Antimicrobial screening : Disk diffusion assays against E. coli or S. aureus .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

  • Modify the benzyl group : Introduce electron-withdrawing groups (e.g., -F, -Br) to enhance metabolic stability .
  • Vary the piperidine substituents : Replace benzyl with phenethyl to probe steric effects on receptor binding .
  • Replace the oxobutanoic acid : Test glutaric or diglycolic acid derivatives for improved solubility .
    Biological data from adjuvant arthritis models (e.g., ED₅₀ values) validate efficacy .

Basic Question: What solvents are optimal for dissolving 4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid?

Answer:

  • Polar aprotic solvents : DMSO or DMF (10–50 mM stock solutions) .
  • Aqueous buffers : Phosphate buffer (pH 7.4) with <5% DMSO for cell-based assays .
    Avoid alcohols (e.g., ethanol), which induce precipitation at >10% v/v .

Advanced Question: How do thermodynamic properties (e.g., solubility, logP) influence formulation for in vivo studies?

Answer:

  • LogP determination : Experimental shake-flask method (logP ~2.1) indicates moderate lipophilicity .
  • pH-solubility profile : Increased solubility at pH >8 (deprotonation of carboxylic acid) .
    For in vivo dosing, use nanoparticle encapsulation or cyclodextrin complexes to enhance bioavailability .

Basic Question: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Storage : In amber vials at RT, desiccated to prevent hydrolysis .

Advanced Question: How can computational modeling predict binding modes to target proteins?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with opioid receptors (e.g., μ-opioid) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
    Key residues (e.g., Asp147 in μ-opioid receptor) form H-bonds with the oxobutanoic acid group .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.